Boc-Asp(OMe)-OH

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of peptides with specific structural features is a common theme in the provided papers. For instance, the synthesis of the decaendothiopeptide BOC-Trp-Ile-Ala-Aib-Ile-Valψ[CSNH]Aib-Leu-Aib-Pro-OMe is achieved through a variation of the 'azirine/oxazolone method', which allows the incorporation of a thioamide group without causing epimerization . Similarly, the hexapeptide Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe is assembled with an overall yield of 44% using stepwise synthesis in solution, employing N alpha-boc-amino acids and a one-pot synthesis of Boc-Arg(Z2) . These methods demonstrate the precision and complexity involved in peptide synthesis, particularly when introducing specific functional groups or protecting groups to maintain the integrity of the peptide structure.

Molecular Structure Analysis

The molecular structures of the synthesized peptides are determined using various analytical techniques. Single-crystal X-ray crystallography confirms the structure of the decaendothiopeptide, revealing two types of helices . The crystal structure of Boc-Val-Pro-(D)Asp-Asp-Val-OMe monohydrate shows a reengineered type II beta-turn, which acts as a potential helix nucleator . Additionally, the homotripeptide Boc-[Asp(OMe)]3-OPac adopts an s-trans conformation in all peptide bonds, forming an infinite parallel β-sheet structure in the crystal . These findings highlight the diverse conformations that peptides can adopt, influenced by their sequence and the presence of specific amino acids.

Chemical Reactions Analysis

The papers do not provide explicit details on chemical reactions other than the synthesis of peptides. However, it can be inferred that the synthesis processes involve a series of chemical reactions, including coupling reactions, deprotection steps, and the formation of hydrogen bonds in the final structures . These reactions are crucial for the successful synthesis of peptides with desired conformations and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the peptides are inferred from their solution behavior and crystal structures. For example, the peptide Boc-Val-Val-Aib-Pro-Val-Val-Val-OMe exhibits solvent-dependent conformations, with a 3_10-helical structure favored in chloroform and an Aib-Pro β-turn in dimethylsulfoxide . The crystal structure of Boc-(Aib-DeltaZPhe)4-Aib-OMe at atomic resolution provides evidence for a 3_10-helix, which is maintained in solution as confirmed by NMR and FTIR spectroscopy . These properties are essential for understanding the stability and potential biological functions of the peptides.

Applications De Recherche Scientifique

Synthèse de peptides

Boc-Asp(OMe)-OH est couramment utilisé dans la synthèse de peptides . Il convient à la synthèse de peptides en phase solide Boc . Le groupe Boc (tert-butyloxycarbonyle) est un groupe protecteur utilisé en synthèse organique .

Auto-assemblage hélicoïdal supramoléculaire

This compound peut être utilisé dans la formation d'auto-assemblages hélicoïdaux supramoléculaires . Ces assemblages sont formés par diverses interactions non covalentes et peuvent construire plusieurs structures secondaires . Ceci a des applications intéressantes en nanobiotechnologie, science des matériaux, chimie médicinale, délivrance de médicaments, expression génétique, canaux ioniques, ingénierie tissulaire, biosenseurs, matériaux intelligents et dispositifs .

Inhibiteur de caspase

Boc-Asp(OMe)-fluorométhylcétone, un dérivé de this compound, a été utilisé comme inhibiteur de caspase . Ceci a des implications dans l'étude des effets sur la fuite de la déshydrogénase lactique (LDH), l'apoptose et la prolifération virale dans les cellules du chorion .

Composant du milieu de transplantation

Boc-Asp(OMe)-fluorométhylcétone a également été utilisé comme composant du milieu de transplantation pour la transplantation de cellules ganglionnaires médianes dérivées de cellules souches embryonnaires (CSE) humaines .

Véhicules de délivrance de médicaments

L'auto-assemblage de petits peptides, y compris this compound, en diverses structures du niveau micro à nano a des applications potentielles en tant que véhicules de délivrance de médicaments .

Fabrication de nanomatériaux

Les assemblages hélicoïdaux formés par this compound peuvent être utilisés pour la fabrication de divers nanomatériaux artificiels .

Mécanisme D'action

Target of Action

Boc-Asp-OMe, also known as Boc-D-fmk, is an aspartic acid derivative . It primarily targets caspases, a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Mode of Action

Boc-Asp-OMe acts as a caspase inhibitor . It interacts with caspases, preventing their activation and subsequent initiation of apoptosis . This interaction helps maintain cell viability under conditions that would typically induce apoptosis.

Biochemical Pathways

The primary biochemical pathway affected by Boc-Asp-OMe is the apoptosis signaling pathway. Under normal conditions, various stimuli can trigger apoptosis, leading to caspase activation. The presence of boc-asp-ome inhibits caspase activation, thereby disrupting the apoptosis signaling pathway .

Pharmacokinetics

It’s known that boc-asp-ome is cell-permeable, suggesting it can readily cross cell membranes and exert its effects intracellularly .

Result of Action

By inhibiting caspase activation, Boc-Asp-OMe prevents the execution of apoptosis. This results in the survival of cells that would otherwise undergo programmed cell death . It’s important to note that the inhibition of apoptosis can have significant effects at the cellular level, potentially contributing to uncontrolled cell proliferation.

Propriétés

IUPAC Name |

(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFIVTBTZUCTQH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98045-03-5 | |

| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

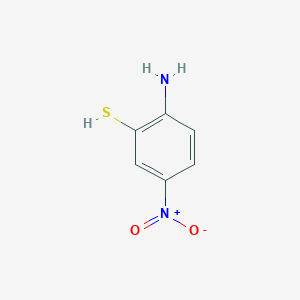

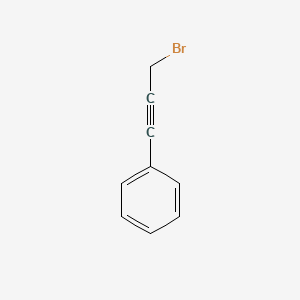

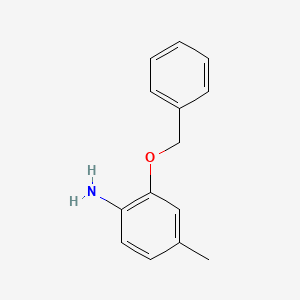

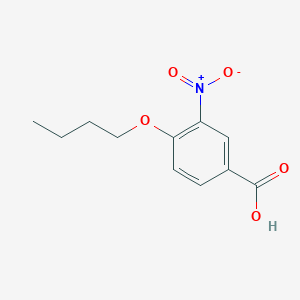

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

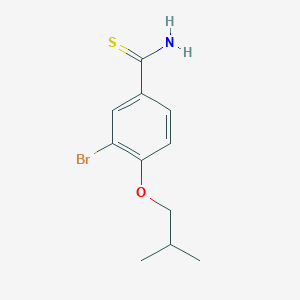

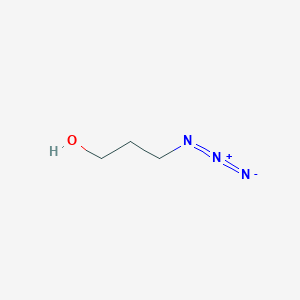

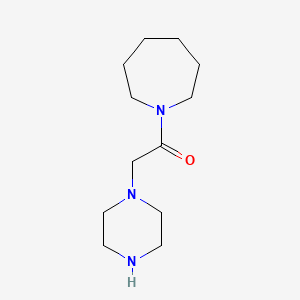

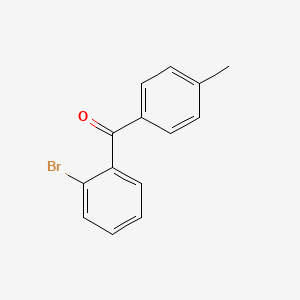

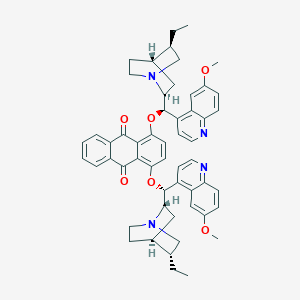

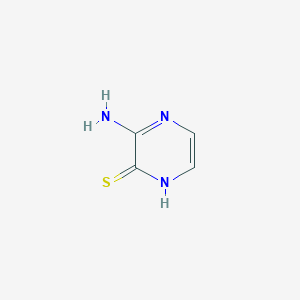

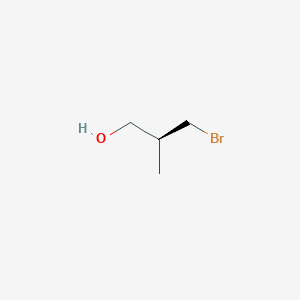

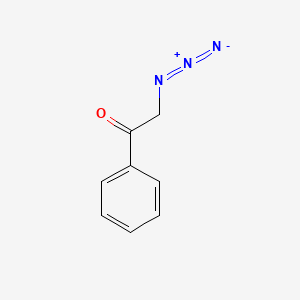

Feasible Synthetic Routes

Q & A

A: Boc-D-fmk irreversibly binds to the active site of caspases, a family of cysteine proteases, preventing their proteolytic activity. This effectively blocks the caspase cascade, a critical pathway in apoptosis [].

ANone: The molecular formula of Boc-D-fmk is C11H18FNO5, and its molecular weight is 263.26 g/mol.

A: Boc-D-fmk is not a catalyst. It acts as an irreversible inhibitor, forming a covalent bond with the active site of caspases [].

ANone: Boc-D-fmk is primarily used in:

- Apoptosis Research: To investigate the role of caspases in different cell death pathways and disease models [, , , , ].

- Neurotoxicity Studies: To assess the involvement of caspases in neuronal cell death induced by various stimuli [, ].

- Cancer Research: To study the role of apoptosis in cancer cell survival and response to treatment [, , ].

ANone: Boc-D-fmk has shown efficacy in various in vitro models, including:

- Cell Lines: Human fetal membrane cells [], human breast cancer cell lines [], human prostate cancer cell lines [], and human neuroblastoma cells [, ].

- Primary Cell Cultures: Rat cortical cell cultures [] and murine thymocytes [].

ANone: Yes, Boc-D-fmk has been investigated in vivo in models of:

- Neurological Injury: It improved locomotor function in a rat spinal cord injury model [].

- Neurogenesis: It reduced apoptotic cells in neurogenic regions of the adult rat brain [].

- Glomerulonephritis: It reduced renal apoptosis, inflammation, and fibrosis in a rat model of experimental glomerulonephritis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)